

# GSK-J5 solubility in DMSO and other solvents.

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## Compound of Interest

Compound Name: GSK-J5

Cat. No.: B15561563

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## Application Notes and Protocols for GSK-J5

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK-J5** is a cell-permeable small molecule that serves as an essential negative control for its active regioisomer, GSK-J4. GSK-J4 is a potent and selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX), which are histone H3 lysine 27 (H3K27) demethylases.[1][2][3]

Understanding the solubility and proper handling of **GSK-J5** is critical for its effective use in validating the on-target effects of GSK-J4 in cellular and biochemical assays. These application notes provide detailed information on the solubility of **GSK-J5** in various solvents, protocols for its preparation and use, and an overview of the signaling pathway it helps to investigate.

### Chemical Properties

Property	Value
Chemical Name	N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride
Molecular Formula	C <sub>24</sub> H <sub>27</sub> N <sub>5</sub> O <sub>2</sub> · HCl
Molecular Weight	453.97 g/mol
CAS Number	1797983-32-4

## Solubility Data

The solubility of **GSK-J5** can vary between batches and is influenced by factors such as the purity of the compound and the nature of the solvent. The data below is a summary of reported solubility values from various suppliers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Solvent	Reported Solubility (Concentration)	Reported Solubility (mg/mL)
DMSO	50 mM, 100 mM, ~276 mM	22.7 mg/mL, ~45.4 mg/mL, 125 mg/mL
Ethanol	Not specified	20 mg/mL
DMF	Not specified	30 mg/mL
PBS (pH 7.2)	Not specified	0.1 mg/mL (in 1:7 DMF:PBS)

Note: The significant variation in reported DMSO solubility highlights the importance of empirical determination for your specific batch. The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

## Experimental Protocols

### Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **GSK-J5** in DMSO.

Materials:

- **GSK-J5** hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Calibrated pipettes

#### Procedure:

- Calculate the required mass of **GSK-J5**: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
  - $\text{Mass (mg)} = \text{Molarity (mol/L)} * \text{Volume (L)} * \text{Molecular Weight (g/mol)} * 1000 \text{ (mg/g)}$
  - $\text{Mass (mg)} = 0.010 \text{ mol/L} * 0.001 \text{ L} * 453.97 \text{ g/mol} * 1000 \text{ mg/g} = 4.54 \text{ mg}$
- Weighing: Carefully weigh out 4.54 mg of **GSK-J5** powder and transfer it to a sterile microcentrifuge tube.
- Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the **GSK-J5** powder.
- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.<sup>[4]</sup>

## Protocol 2: General Protocol for Determining Kinetic Solubility

This protocol provides a general method to estimate the kinetic solubility of **GSK-J5** in an aqueous buffer, which is relevant for cell-based assays.

#### Materials:

- Concentrated stock solution of **GSK-J5** in DMSO (e.g., 10 mM)
- Aqueous buffer of choice (e.g., PBS, cell culture medium)
- 96-well plate (clear bottom)
- Plate reader capable of measuring absorbance or nephelometry

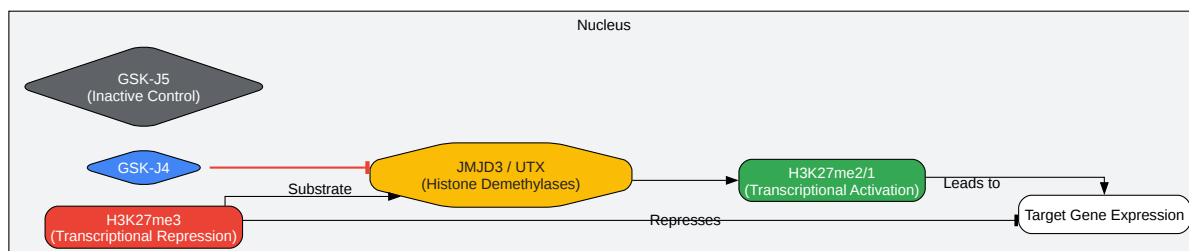
- Multichannel pipette

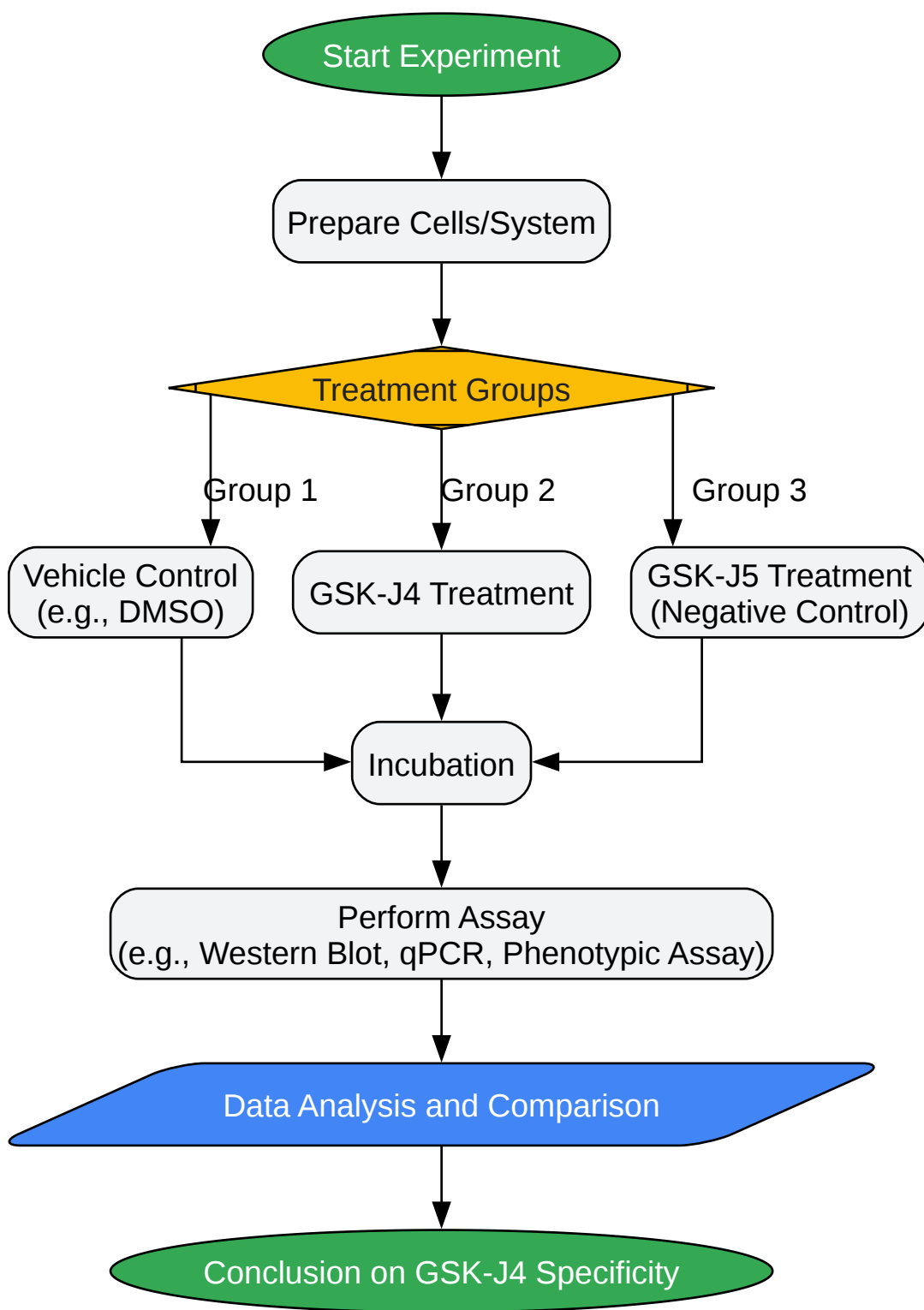
#### Procedure:

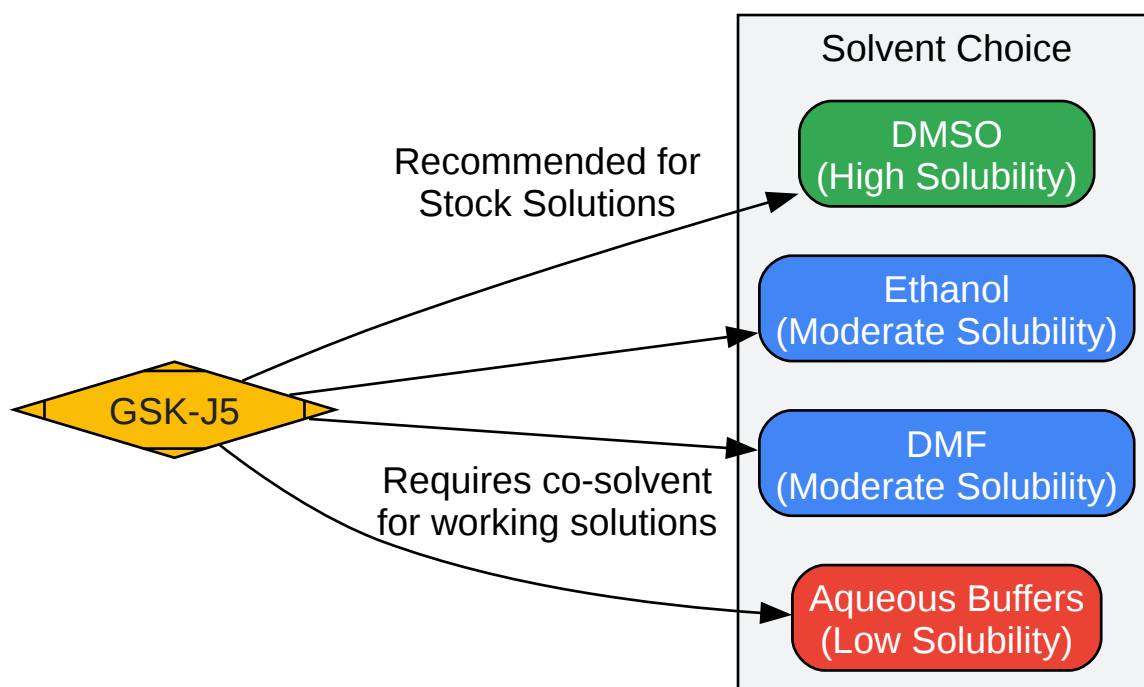
- **Prepare Serial Dilutions:** In a 96-well plate, prepare serial dilutions of the **GSK-J5** DMSO stock solution into the aqueous buffer. For example, start with a 1:100 dilution (e.g., 2  $\mu$ L of 10 mM stock in 198  $\mu$ L of buffer to get a 100  $\mu$ M solution) and perform 2-fold serial dilutions across the plate. Include a buffer-only control.
- **Incubation:** Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 1-2 hours) to allow for precipitation to occur.
- **Measurement:** Measure the absorbance or turbidity (nephelometry) of each well using a plate reader. An increase in absorbance or light scattering indicates the formation of a precipitate.
- **Data Analysis:** The highest concentration that does not show a significant increase in signal compared to the buffer control is considered the kinetic solubility under those conditions.

## Signaling Pathway and Mechanism of Action

**GSK-J5** is the inactive control for GSK-J4, an inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).<sup>[1][2][3]</sup> These enzymes remove the methyl groups from trimethylated H3K27 (H3K27me3), a histone mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me3 levels, thereby altering gene expression.<sup>[1]</sup> **GSK-J5**, being inactive, should not produce these effects, making it an ideal tool to confirm that the observed cellular phenotype is a direct result of JMJD3/UTX inhibition by GSK-J4.







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